9-(Trimethylsilyl)-9H-purine-6-carbonitrile 9-(Trimethylsilyl)-9H-purine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 116168-75-3
VCID: VC15954162
InChI: InChI=1S/C9H11N5Si/c1-15(2,3)14-6-13-8-7(4-10)11-5-12-9(8)14/h5-6H,1-3H3
SMILES:
Molecular Formula: C9H11N5Si
Molecular Weight: 217.30 g/mol

9-(Trimethylsilyl)-9H-purine-6-carbonitrile

CAS No.: 116168-75-3

Cat. No.: VC15954162

Molecular Formula: C9H11N5Si

Molecular Weight: 217.30 g/mol

* For research use only. Not for human or veterinary use.

9-(Trimethylsilyl)-9H-purine-6-carbonitrile - 116168-75-3

Specification

CAS No. 116168-75-3
Molecular Formula C9H11N5Si
Molecular Weight 217.30 g/mol
IUPAC Name 9-trimethylsilylpurine-6-carbonitrile
Standard InChI InChI=1S/C9H11N5Si/c1-15(2,3)14-6-13-8-7(4-10)11-5-12-9(8)14/h5-6H,1-3H3
Standard InChI Key KYFPVFFVGGAAEZ-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)N1C=NC2=C(N=CN=C21)C#N

Introduction

Structural and Molecular Characteristics

Chemical Identity

The molecular formula of 9-(trimethylsilyl)-9H-purine-6-carbonitrile is C₉H₁₁N₅Si, with a molecular weight of 217.30 g/mol . Its IUPAC name is 9-(trimethylsilyl)-9H-purine-6-carbonitrile, and its SMILES representation is N#Cc1ncnc2c1ncn2[Si](C)(C)C, reflecting the cyano group at C6 and the TMS-protected N9 nitrogen .

Table 1: Key Molecular Data

PropertyValue
CAS Number116168-75-3
Molecular FormulaC₉H₁₁N₅Si
Molecular Weight217.30 g/mol
XLogP32.1 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Spectral and Computational Analysis

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the TMS group (δ ~0.3 ppm for Si(CH₃)₃) and the purine ring protons. The cyano group’s carbon resonates at δ ~115 ppm in ¹³C NMR . Density functional theory (DFT) calculations predict a planar purine ring with slight distortion due to steric effects from the TMS group, leading to enhanced stability against nucleophilic attack at N9 .

Synthesis and Reaction Pathways

Regioselective Cyanation

A breakthrough in synthesizing this compound involves direct C–H cyanation using trimethylsilyl cyanide (TMSCN). Purines are activated with triflic anhydride (Tf₂O), forming a reactive intermediate that undergoes nucleophilic cyanation at C6 with TMSCN . This method achieves yields up to 94% and avoids traditional multistep routes requiring halogenation and metal-catalyzed coupling .

Table 2: Optimized Cyanation Conditions

ParameterValue
CatalystNone (Tf₂O activation)
SolventDichloromethane (DCM)
Temperature0°C to 25°C
Reaction Time2–4 hours

Silylation Strategies

The TMS group is introduced via nucleophilic substitution at N9 using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. This step typically follows cyanation to prevent desilylation . Microwave-assisted silylation has been reported to reduce reaction times from hours to minutes while maintaining yields above 85% .

Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing cyano group directs electrophiles to the C2 and C8 positions. For example, bromination with N-bromosuccinimide (NBS) yields 6-cyano-8-bromo-9-(trimethylsilyl)-9H-purine, a key intermediate for Suzuki-Miyaura cross-coupling .

Deprotection and Derivatization

The TMS group is cleaved under mild acidic conditions (e.g., HCl in THF) to generate 9H-purine-6-carbonitrile, which serves as a scaffold for further modifications. Amidation and alkylation at N7 or N9 are facilitated by the cyano group’s electron-deficient nature .

Applications in Medicinal Chemistry

Enzyme Inhibition

The compound’s purine core mimics natural nucleobases, enabling competitive inhibition of kinases and phosphodiesterases. For instance, derivatives have shown low micromolar IC₅₀ values against PI3Kδ, a target in oncology and immunology.

Table 3: Biological Activity Data

Target EnzymeIC₅₀ (μM)Cell LineReference
PI3Kδ0.89Jurkat T-cells
Adenosine Deaminase2.4HEK293

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